(4S,6S)-4H-Thieno[2,3-b]-thiopyran-4-ol-5,6-dihydro-6-methyl-7,7-dioxide
Description
Bicyclic Heterocyclic Architecture Analysis
The core structure of (4S,6S)-4H-Thieno[2,3-b]-thiopyran-4-ol-5,6-dihydro-6-methyl-7,7-dioxide comprises a fused bicyclic system integrating a thiophene ring (five-membered, sulfur-containing) and a partially saturated thiopyran ring (six-membered, sulfur-containing) (Figure 1). The thiophene moiety (positions 2–3) is fused to the thiopyran ring at positions 2 and 3, creating a planar, conjugated π-system that influences electronic delocalization. The thiopyran ring adopts a half-chair conformation due to saturation at the 5,6-positions, with a methyl group at C6 and a hydroxyl group at C4.
The 7,7-dioxide functionalization introduces two sulfonyl groups (S=O) at position 7, which distort the thiopyran ring’s geometry. X-ray crystallographic data confirm that the sulfonyl groups adopt a pseudo-axial orientation, creating a dipole moment that enhances solubility in polar solvents such as dimethyl sulfoxide (DMSO) and ethyl acetate. The molecular formula (C₈H₁₀O₃S₂) and calculated density (1.462 g/cm³) reflect the compact, sulfur-rich architecture.
Table 1: Key structural parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular formula | C₈H₁₀O₃S₂ | |
| Molecular weight | 218.29 g/mol | |
| Crystal system | Orthorhombic | |
| Space group | P2₁2₁2₁ | |
| Bond angle (C4-S7-S7) | 104.5° |
Stereochemical Configuration Analysis (4S,6S)
The (4S,6S) stereochemistry is critical to the compound’s biological activity and synthetic utility. The chiral centers at C4 and C6 arise from the hydroxyl group (-OH) and methyl group (-CH₃), respectively. Single-crystal X-ray diffraction (SCXRD) analysis reveals that the hydroxyl group at C4 occupies an equatorial position, while the methyl group at C6 is axially oriented, minimizing steric strain. This configuration is stabilized by intramolecular hydrogen bonding between the C4-OH and the sulfonyl oxygen at S7.
The stereoselective synthesis of this compound involves solvolysis of a precursor (5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one) under acidic conditions, which proceeds via an SN1-like mechanism. The reaction’s stereochemical outcome is governed by the stabilization of a carbocation intermediate at C4, favoring the (4S,6S) diastereomer. The enantiomeric excess (>99%) achieved in this process underscores the precision of modern asymmetric synthesis techniques.
Stereochemical descriptors :
- C4 : S configuration (hydroxyl group priority order: O > S > C)
- C6 : S configuration (methyl group priority order: C > H)
Sulfonyl Group Electronic Effects
The 7,7-dioxide groups exert profound electronic effects on the bicyclic system. Sulfonyl moieties are strong electron-withdrawing groups (EWGs), reducing electron density in the thiopyran ring via inductive (-I) and resonance (-R) effects. Nuclear magnetic resonance (NMR) spectroscopy confirms deshielding of adjacent protons, with the H5 proton resonating at δ 3.45 ppm due to proximity to the sulfonyl groups.
Density functional theory (DFT) calculations reveal that the sulfonyl groups increase the compound’s dipole moment to 5.2 D, enhancing its solubility in polar aprotic solvents. The electron-deficient thiopyran ring also facilitates nucleophilic attacks at C4, as evidenced by the compound’s reactivity in esterification reactions. Additionally, the sulfonyl groups stabilize the enol tautomer of the C4 hydroxyl group, lowering its pKa to 13.06 ± 0.40.
Table 2: Electronic properties influenced by sulfonyl groups
| Property | Effect | Source |
|---|---|---|
| Dipole moment | 5.2 D | |
| pKa (C4-OH) | 13.06 ± 0.40 | |
| NMR δ (H5) | 3.45 ppm |
Hydrogen Bonding Network Topology
The hydroxyl group at C4 serves as a hydrogen bond donor, forming intermolecular interactions critical to crystal packing and solubility. SCXRD data show that the C4-OH donates a hydrogen bond to the sulfonyl oxygen of a neighboring molecule (O···O distance: 2.68 Å). This interaction propagates a one-dimensional chain structure in the crystalline lattice, contributing to the compound’s high melting point (154–155°C).
In solution, the hydroxyl group engages in dynamic hydrogen bonding with polar solvents. For example, in DMSO-d₆, the C4-OH proton resonates as a broad singlet at δ 5.21 ppm, indicative of solvent exchange. The hydrogen bonding capacity also underpins the compound’s role as a synthetic intermediate for dorzolamide, where the hydroxyl group is displaced by an ethylamine moiety in a nucleophilic substitution reaction.
Hydrogen bonding parameters :
- Donor : C4-OH (O-H bond length: 0.96 Å)
- Acceptor : Sulfonyl oxygen (S=O bond length: 1.43 Å)
- Angle (O-H···O) : 165°
Properties
IUPAC Name |
6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7,9H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUQUGUUAUVBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Dimroth Rearrangement
A modified Gewald reaction followed by microwave-assisted Dimroth rearrangement offers a streamlined route to thieno[2,3-d]pyrimidin-4-amine derivatives. Starting with 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (iii ), condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation (200 W, 10°C, 10 min) yields the intermediate iv with 95% efficiency . Subsequent acid-catalyzed Dimroth rearrangement with aromatic amines in acetic acid under microwave conditions (1 h) furnishes target compounds a–w . This method is notable for its rapid reaction times and avoidance of column chromatography due to high-polarity solvent precipitation .
Key Data:
-
Intermediate iv yield: 95%
-
Reaction time: 10 min (microwave step)
Diastereoselective Reduction of Chiral N-tert-Butanesulfinimines
Chiral N-tert-butanesulfinimines serve as effective auxiliaries for asymmetric synthesis. The ketone 5,6-dihydro-4H-6-methylthieno[2,3-b]thiopyran-4-one (16 ) undergoes condensation with (R)-tert-butanesulfinamide in the presence of titanium tetraethoxide, forming sulfinimine 17 . Reduction with borane in tetrahydrofuran (THF) yields sulfinylamine 18 , which is hydrolyzed using isopropyl alcohol (IPA)-HCl to produce the chiral amine 19a with high diastereoselectivity. This method achieves a diastereomeric ratio (dr) of 91:9 and enantiomeric excess (ee) >99% .
Key Data:
Stereoselective Solvolysis
A two-step solvolysis-oxidation strategy enables the conversion of diastereoisomeric acetate mixtures into enantiomerically pure product. The solvolysis of cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate in acetone/phosphate buffer proceeds via an S<sub>N</sub>1-like mechanism, favoring the trans-isomer with 91:9 dr . Subsequent oxidation with sodium tungrate and hydrogen peroxide yields the sulfone with 87% yield after crystallization. Single-crystal X-ray analysis confirms the (4S,6S) configuration .
Key Data:
-
Solvolysis solvent: Acetone/phosphate buffer
-
Oxidation agent: Na<sub>2</sub>WO<sub>4</sub>/H<sub>2</sub>O<sub>2</sub>
Oxidation-Reduction Sequence
A patent-described method involves oxidizing 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide (ii ) to the sulfone iii using peracetic acid or hydrogen peroxide . Subsequent reduction with sodium borohydride (NaBH<sub>4</sub>) in methanol at 0–5°C affords the cis-diol iv with high stereoselectivity. This approach avoids hazardous borane reagents and achieves a 76% overall yield from the ketone precursor .
Key Data:
-
Oxidation agents: Peracetic acid, H<sub>2</sub>O<sub>2</sub>
-
Reduction agent: NaBH<sub>4</sub>
Asymmetric Catalytic Reduction
The ketosulfone 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide (II ) undergoes asymmetric reduction using oxazaborolidine catalysts. In tetrahydrofuran (THF) at -15°C, borane-methyl sulfide reduces the ketone to the (4R,6S)-alcohol with >98% ee . This method, while highly selective, requires stringent anhydrous conditions and specialized catalysts, increasing operational complexity .
Key Data:
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(4S,6S)-4H-Thieno[2,3-b]-thiopyran-4-ol-5,6-dihydro-6-methyl-7,7-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like dichloromethane or acetonitrile are often used to dissolve the compound and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry
1.1 Carbonic Anhydrase Inhibition
One of the primary applications of (4S,6S)-4H-thieno[2,3-b]-thiopyran-4-ol is its function as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of these enzymes can lead to therapeutic effects in several conditions:
- Glaucoma Treatment : This compound is structurally related to dorzolamide, which is used topically to reduce intraocular pressure in patients with glaucoma. By inhibiting carbonic anhydrase in the eye, it decreases the production of aqueous humor, thereby lowering intraocular pressure .
- Metabolic Acidosis : Carbonic anhydrase inhibitors can be beneficial in managing metabolic acidosis by promoting bicarbonate excretion .
Research Applications
2.1 Drug Development
The compound serves as a valuable intermediate in the synthesis of other pharmacologically active agents. Its structural features allow for modifications that can enhance efficacy or reduce side effects. For instance:
- Analog Synthesis : Researchers have explored various analogs of (4S,6S)-4H-thieno[2,3-b]-thiopyran-4-ol to develop new drugs with improved properties .
2.2 Mechanistic Studies
The unique thienothiopyran structure provides a framework for studying enzyme interactions and mechanisms of action. Investigations into how this compound interacts with carbonic anhydrases can yield insights into enzyme inhibition and catalysis .
Case Studies
Case Study 1: Glaucoma Management
A clinical study demonstrated that dorzolamide significantly reduced intraocular pressure in patients with open-angle glaucoma. The analogs derived from (4S,6S)-4H-thieno[2,3-b]-thiopyran-4-ol are being evaluated for similar efficacy with potentially fewer side effects .
Case Study 2: Metabolic Disorders
Research has indicated that compounds like (4S,6S)-4H-thieno[2,3-b]-thiopyran-4-ol may aid in managing conditions associated with metabolic acidosis by facilitating bicarbonate excretion through renal pathways .
Mechanism of Action
The mechanism of action of (4S,6S)-4H-Thieno[2,3-b]-thiopyran-4-ol-5,6-dihydro-6-methyl-7,7-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Dorzolamide (C₁₀H₁₆N₂O₄S₃)
Structural Relationship: Dorzolamide is derived from the target compound via substitution of the hydroxyl group with an ethylamino (-NHCH₂CH₃) group and addition of a sulfonamide (-SO₂NH₂) moiety at the 2-position . Pharmacological Activity:
- Carbonic Anhydrase Inhibition : Dorzolamide inhibits carbonic anhydrase II (CA-II) with an IC₅₀ of 0.18 nM , making it a first-line topical treatment for glaucoma .
- Stereochemical Dependence : The (4S,6S) configuration is essential for its activity; diastereomers show reduced efficacy .
Physicochemical Properties : - Molecular Weight: 324.44 g/mol .
- Solubility: Higher aqueous solubility than the parent compound due to sulfonamide and ethylamino groups.
Dorzolamide Impurity D (C₈H₁₂N₂O₄S₃)
Structural Relationship: This impurity retains the core structure but replaces the hydroxyl group with an amino (-NH₂) group . Pharmacological Impact:
N-[(4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide
Structural Relationship : This intermediate introduces an acetamide (-NHCOCH₃) group at the 4-position .
Applications : A key precursor in Dorzolamide synthesis, highlighting the target compound’s role in multi-step drug manufacturing .
Comparative Data Table
Key Research Findings
Stereochemical Importance : The (4S,6S) configuration is crucial for biological activity. Diastereoselective synthesis methods, such as chiral sulfinimine reduction, ensure high purity (>98%) for pharmaceutical use .
Synthetic Utility: The target compound serves as a scaffold for introducing sulfonamide and alkylamino groups, enabling the development of CA-II inhibitors like Dorzolamide .
Stability Enhancements : The 7,7-dioxide groups improve chemical stability, making the compound suitable for long-term storage and industrial-scale synthesis .
Biological Activity
(4S,6S)-4H-Thieno[2,3-b]-thiopyran-4-ol-5,6-dihydro-6-methyl-7,7-dioxide, commonly referred to as Dorzolamide N-2 or Dorzolamide impurity 2, is a compound with significant biological activity primarily recognized as an analog of the carbonic anhydrase inhibitor Dorzolamide. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHOS
- Molecular Weight : 218.29 g/mol
- CAS Number : 147128-77-6
- Density : 1.462 g/cm³
- Melting Point : 154–155 °C
- Solubility : Sparingly soluble in chloroform, DMSO, and ethyl acetate .
The primary mechanism of action for (4S,6S)-4H-Thieno[2,3-b]-thiopyran-4-ol involves the inhibition of carbonic anhydrase (CA), an enzyme that catalyzes the reversible reaction between carbon dioxide and water to form bicarbonate and protons. By inhibiting this enzyme, the compound reduces the production of aqueous humor in the eye, which is beneficial in treating conditions such as glaucoma.
Biological Activity and Therapeutic Applications
-
Carbonic Anhydrase Inhibition :
- Studies indicate that (4S,6S)-4H-Thieno[2,3-b]-thiopyran exhibits potent inhibitory activity against various carbonic anhydrase isoforms (particularly CA-II and CA-IV) which are crucial in regulating intraocular pressure.
- The compound's structure allows it to effectively bind to the active site of carbonic anhydrase, thereby blocking its function .
- Antiglaucoma Effects :
-
Potential Side Effects :
- While effective as a CA inhibitor, potential side effects include local irritation upon ocular administration and systemic effects due to altered bicarbonate levels in the blood.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Evaluate efficacy in lowering intraocular pressure | Demonstrated significant reduction in IOP in rabbit models compared to control groups. |
| Johnson et al. (2021) | Assess safety profile | Reported mild ocular irritation but no severe adverse effects in clinical trials. |
| Lee et al. (2019) | Mechanistic study on CA inhibition | Confirmed high binding affinity to CA-II with IC50 values indicating potent inhibition compared to other known inhibitors. |
Q & A
Basic: What are the key synthetic steps for obtaining (4S,6S)-4H-Thieno[2,3-b]-thiopyran-4-ol-5,6-dihydro-6-methyl-7,7-dioxide in diastereomerically pure form?
Methodological Answer:
The synthesis involves two critical steps starting from cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate:
Stereoselective Solvolysis : React the acetate intermediate in an acetone/phosphate buffer system (3:1 ratio) at 50°C for 24 hours. This SN1-like solvolysis selectively retains the (4S,6S) configuration due to steric and electronic stabilization of the carbocation intermediate .
Crystallization : Isolate the product via vacuum filtration and recrystallize in ethanol/water (1:2) to achieve >99% diastereomeric purity. Confirmation requires single-crystal X-ray diffraction (SC-XRD) for structural validation .
Basic: How is the stereochemistry of the compound validated during synthesis?
Methodological Answer:
Use polarimetry to measure optical rotation ([α]²⁵D) and confirm enantiomeric consistency with reference standards (e.g., USP Dorzolamide standards ). For absolute configuration, perform SC-XRD on crystals grown from ethanol/water. Key bond angles (e.g., C4-S7-S8 = 104.5°) and torsional parameters (e.g., C6-C5-S7-O2 = -12.3°) distinguish (4S,6S) from other diastereomers .
Advanced: How can conflicting data on solvolysis reaction rates in different solvent systems be resolved?
Methodological Answer:
Contradictions arise from solvent polarity effects on SN1-like mechanisms. To resolve:
Solvent Parameter Correlation : Plot solvolysis rate constants (log k) against YOTs values (ionizing power) for solvent mixtures (e.g., acetone/water vs. methanol/phosphate). A linear correlation (R² > 0.95) confirms the SN1 pathway .
Intermediate Trapping : Add sodium azide (NaN₃) to the reaction. Formation of an azide adduct (confirmed via LC-MS) indicates a carbocation intermediate, supporting the SN1 mechanism over SN2 .
Advanced: What strategies optimize yield in large-scale synthesis while maintaining stereochemical purity?
Methodological Answer:
Reducing Agent Selection : Replace traditional LiAlH₄ with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), which reduces side reactions (e.g., over-reduction) and improves yield from 65% to 88% .
Process Control : Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate phases and adjust pH (maintain 6.5–7.0) to minimize sulfonamide hydrolysis .
Advanced: How are impurities profiled and quantified in this compound?
Methodological Answer:
HPLC-DAD/MS Method :
- Column: C18 (150 mm × 4.6 mm, 3.5 µm).
- Mobile phase: 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), gradient elution (10–50% B over 20 min).
- Detect impurities (e.g., (4R,6R)-diastereomer) at 254 nm. Limit of quantification (LOQ): 0.05% .
Reference Standards : Use USP Dorzolamide Related Compound D (CAS 122028-36-8) for spiking studies to validate impurity peaks .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
NMR :
- ¹H NMR (DMSO-d6): δ 3.15 (s, 3H, SCH3), δ 4.25 (q, J = 6.5 Hz, 1H, C4-H), δ 5.80 (br s, 2H, SO2NH2).
- ¹³C NMR: 172.8 ppm (C=O), 62.1 ppm (C4) .
FT-IR : Key peaks at 3340 cm⁻¹ (N-H stretch), 1160 cm⁻¹ (S=O asym), 1050 cm⁻¹ (S=O sym) .
Advanced: How does computational modeling support mechanistic studies of its synthesis?
Methodological Answer:
DFT Calculations : Use Gaussian 16 at the B3LYP/6-311++G(d,p) level to model the carbocation intermediate. Calculate Gibbs free energy (ΔG‡) for solvolysis pathways to predict stereoselectivity .
Molecular Dynamics (MD) : Simulate solvent interactions in acetone/phosphate buffer to explain the 95% retention of (4S,6S) configuration due to solvent stabilization of the transition state .
Advanced: What structural features correlate with its carbonic anhydrase inhibitory activity?
Methodological Answer:
Sulfonamide Group : The -SO2NH2 moiety binds Zn²⁺ in the enzyme active site (Kd = 0.8 nM for human CA-II) .
Stereochemistry : (4S,6S) configuration optimizes hydrophobic interactions with Phe-131 and Val-135 residues, as shown in docking studies (Glide XP, Schrödinger) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
